Cas no 74853-74-0 (10-Hydroxy Nortriptyline Maleate)

10-Hydroxy Nortriptyline Maleate 化学的及び物理的性質
名前と識別子
-
- trans-10-Hydroxy Nortriptyline
- (Z)-but-2-enedioic acid,(11E)-11-[3-(methylamino)propylidene]-5,6-dihydrodibenzo[2,1-b:2',1'-f][7]annulen-5-ol
- TRANS-10-HYDROXY NORTRIPTYLINE MALEATE
- E-10-Hydroxynortriptyline
- 5H-Dibenzo(a,d)cyclohepten-10-ol, 10,11-dihydro-5-(3-(methylamino)propylidene)-, (5E)-, (2Z)-2-butenedioate (1:1)
- 10-Hydroxy Nortriptyline Maleate
- 37439-89-7
- (Z)-but-2-enedioic acid;(2E)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol
- (5E)-10,11-Dihydro-5-[3-(methylamino)propylidene]-5H-dibenzo[a,d]cyclohepten-10-ol (2Z)-2-Butenedioate; (E)-10-Hydroxynortriptyline Maleate; 10-Hydroxy-(E)-nortriptyline Maleate; trans-10-Hydroxynortriptyline Maleate;
- AKOS040733052
- (E)-10-Hydroxynortriptyline Maleate
- E-10-hydroxynortriptyline hydrogen maleate
- trans-10-Hydroxynortriptyline maleate
- 74853-74-0
-
- インチ: InChI=1S/C19H21NO.C4H4O4/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18;5-3(6)1-2-4(7)8/h2-5,7-11,19-21H,6,12-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b16-11+;2-1-
- InChIKey: ZAXFXQSLHWIUSS-FDVMRUETSA-N
- ほほえんだ: CNCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O.C(=CC(=O)O)C(=O)O
計算された属性
- せいみつぶんしりょう: 395.173273g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 回転可能化学結合数: 5
- どういたいしつりょう: 395.173273g/mol
- 単一同位体質量: 395.173273g/mol
- 水素結合トポロジー分子極性表面積: 107Ų
- 重原子数: 29
- 複雑さ: 484
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 1
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 2
じっけんとくせい
- PSA: 106.86000
- LogP: 3.42000
10-Hydroxy Nortriptyline Maleate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H948820-2.5mg |
10-Hydroxy Nortriptyline Maleate |
74853-74-0 | 2.5mg |
$ 230.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-489124-2.5 mg |
trans-10-Hydroxy nortriptyline, |
74853-74-0 | 2.5 mg |
¥2,294.00 | 2023-07-11 | ||
Biosynth | ZCA85374-5 mg |
10-Hydroxy nortriptyline maleate |
74853-74-0 | 5mg |
$469.25 | 2022-12-28 | ||
Biosynth | ZCA85374-50 mg |
10-Hydroxy nortriptyline maleate |
74853-74-0 | 50mg |
$2,252.50 | 2022-12-28 | ||
AN HUI ZE SHENG Technology Co., Ltd. | M0126969-25mg |
(e)-5-(3-(methylamino)propylidene)-10,11-dihydro-5h-dibenzo[a,d][7]annulen-10-olmaleate |
74853-74-0 | 95% | 25mg |
¥20976.00 | 2023-11-02 | |
AN HUI ZE SHENG Technology Co., Ltd. | H948820-2.5mg |
(e)-5-(3-(methylamino)propylidene)-10,11-dihydro-5h-dibenzo[a,d][7]annulen-10-olmaleate |
74853-74-0 | 2.5mg |
¥1800.00 | 2023-11-02 | ||
Biosynth | ZCA85374-25 mg |
10-Hydroxy nortriptyline maleate |
74853-74-0 | 25mg |
$1,407.75 | 2022-12-28 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-489124-2.5mg |
trans-10-Hydroxy nortriptyline, |
74853-74-0 | 2.5mg |
¥2294.00 | 2023-09-05 | ||
AN HUI ZE SHENG Technology Co., Ltd. | H948820-25mg |
(e)-5-(3-(methylamino)propylidene)-10,11-dihydro-5h-dibenzo[a,d][7]annulen-10-olmaleate |
74853-74-0 | 25mg |
¥14400.00 | 2023-11-02 | ||
A2B Chem LLC | AE05110-2.5mg |
5H-Dibenzo(a,d)cyclohepten-10-ol, 10,11-Dihydro-5-(3-(methylamino)propylidene)- |
74853-74-0 | 2.5mg |
$341.00 | 2024-04-19 |
10-Hydroxy Nortriptyline Maleate 関連文献
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
10-Hydroxy Nortriptyline Maleateに関する追加情報
Introduction to 10-Hydroxy Nortriptyline Maleate (CAS No: 74853-74-0)
10-Hydroxy Nortriptyline Maleate is a significant compound in the field of pharmaceutical chemistry, widely recognized for its pharmacological properties and therapeutic applications. This compound, with the chemical identifier CAS No: 74853-74-0, belongs to the class of tricyclic antidepressants (TCAs) and serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. The maleate salt form enhances its solubility and stability, making it a valuable candidate for further research and development in medicinal chemistry.
The structure of 10-Hydroxy Nortriptyline Maleate consists of a nortriptyline core modified with a hydroxyl group at the 10th position, further complexed with maleic acid to form a stable salt. This modification not only improves the pharmacokinetic profile of the compound but also opens up avenues for exploring its potential in treating various neurological and psychiatric disorders. The hydroxyl group at the 10th position is particularly notable, as it influences the compound's binding affinity to neurotransmitter receptors, thereby modulating its therapeutic effects.
In recent years, there has been growing interest in the development of novel antidepressants that offer improved efficacy and reduced side effects compared to traditional TCAs. 10-Hydroxy Nortriptyline Maleate has emerged as a promising candidate in this context due to its unique chemical structure and pharmacological properties. Studies have demonstrated that this compound exhibits potent activity against serotonin and norepinephrine reuptake transporters, which are key targets in the treatment of depression and other mood disorders.
One of the most compelling aspects of 10-Hydroxy Nortriptyline Maleate is its potential in treating chronic pain conditions. Research has shown that TCAs, including derivatives like this compound, can modulate pain perception by interacting with various neurotransmitter systems. The maleate salt form enhances its bioavailability and prolongs its action, making it an attractive option for patients suffering from neuropathic pain, fibromyalgia, and other chronic pain syndromes.
The synthesis of 10-Hydroxy Nortriptyline Maleate involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The hydroxyl group at the 10th position is introduced through selective hydroxylation, followed by salt formation with maleic acid. This process demands expertise in organic synthesis and an understanding of stereochemistry to achieve optimal results.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacological properties of 10-Hydroxy Nortriptyline Maleate with greater accuracy. Molecular modeling studies have revealed insights into its binding interactions with target receptors, providing a rational basis for designing more effective derivatives. These computational approaches are complemented by experimental validations, ensuring that the compound's potential is fully explored.
The therapeutic applications of 10-Hydroxy Nortriptyline Maleate extend beyond mood disorders and pain management. Emerging research suggests that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of TCAs to modulate neurotransmitter systems could potentially slow down disease progression and improve cognitive function in affected patients.
In clinical settings, 10-Hydroxy Nortriptyline Maleate is being evaluated in phase II trials for its efficacy in treating refractory depression. The results so far have been promising, with patients showing significant improvements in mood and overall well-being. The compound's ability to cross the blood-brain barrier efficiently ensures that it reaches target sites at therapeutic concentrations.
The safety profile of 10-Hydroxy Nortriptyline Maleate is another critical aspect that has been thoroughly investigated. While traditional TCAs are known for their side effects such as dry mouth, constipation, and sedation, studies suggest that modifications like the hydroxyl group at the 10th position can mitigate some of these adverse effects. Further research is ongoing to optimize dosing regimens and minimize potential risks associated with long-term use.
The role of 10-Hydroxy Nortriptyline Maleate in personalized medicine is also gaining traction. By analyzing genetic markers associated with drug metabolism and response, clinicians can tailor treatment plans to individual patients, enhancing therapeutic outcomes. This approach aligns with the broader trend towards precision medicine in psychiatry and neurology.
Future directions in the study of 10-Hydroxy Nortriptyline Maleate include exploring its potential as an adjunct therapy for co-occurring conditions such as anxiety disorders and insomnia. The compound's dual action on serotonin and norepinephrine systems makes it a versatile tool for addressing complex mental health issues.
In conclusion, 10-Hydroxy Nortriptyline Maleate (CAS No: 74853-74-0) represents a significant advancement in pharmaceutical chemistry with broad therapeutic implications. Its unique structure, enhanced solubility due to the maleate salt form, and promising clinical outcomes make it a valuable asset in the fight against neurological and psychiatric disorders. As research continues to uncover new applications for this compound, it holds great promise for improving patient care worldwide.
74853-74-0 (10-Hydroxy Nortriptyline Maleate) 関連製品
- 50-48-6(Amitriptyline)
- 72-69-5(Nortriptyline)
- 1199-20-8(3-Phenylbut-2-enoic acid)
- 113806-05-6(Olopatadine)
- 5118-29-6(Melitracen)
- 34225-81-5(3-Methylindene-2-carboxylicacid)
- 1668-19-5(3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine)
- 47132-19-4(cis-10-Hydroxy Nortriptyline)
- 4425-73-4(9H-Fluoren-9-ylideneacetic Acid)
- 14381-41-0(bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid)




